molecular formula C7H6ClFO B1474303 2-Chloro-5-fluoro-4-methylphenol CAS No. 1803588-57-9

2-Chloro-5-fluoro-4-methylphenol

Cat. No. B1474303
CAS RN: 1803588-57-9
M. Wt: 160.57 g/mol
InChI Key: ZGLIMOXKGUPYET-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoro-4-methylphenol is a fluorinated aromatic compound . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .


Synthesis Analysis

The synthesis of 2-Chloro-5-fluoro-4-methylphenol involves various methods. It has been used in the synthesis of 2-(4-chlorophenyl)-2-(4-chloro-3-thiophenol)-1,1-dichloroethene . Other methods for the synthesis of phenols include ester rearrangement in the Fries rearrangement, reduction of quinones, and replacement of an aromatic amine by a hydroxyl group with water and sodium bisulfide in the Bucherer reaction .


Molecular Structure Analysis

The molecular structure of 2-Chloro-5-fluoro-4-methylphenol can be represented by the linear formula: ClC6H3(CH3)OH . The molecular weight is 160.58 . The InChI key is ZGLIMOXKGUPYET-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-5-fluoro-4-methylphenol include a molecular weight of 160.58 , a storage temperature of room temperature , and a physical form of liquid .

Scientific Research Applications

Molecular Structure and Antibacterial Activity

Vidhya, Austine, and Arivazhagan (2020) conducted an extensive study on 2-chloro-5-fluoro phenol (2C5FP), focusing on its molecular structure optimization and spectral characteristics. The study included vibrational spectral analysis (NMR, FT-IR, and Raman) and computational calculations at the DFT-B3LYP/6–31++G (d,p) level. It concluded that the molecular stability, chemical reactivity, and non-linear optical (NLO) properties of 2C5FP make it a biologically potent compound with significant antibacterial activity against various bacteria strains. The compound also showed strong interactions with specific proteins during molecular docking studies, supporting its antibacterial efficacy (Vidhya, Austine, & Arivazhagan, 2020).

Anaerobic Degradation of Phenolic Compounds

Sreekanth, Sivaramakrishna, Himabindu, and Anjaneyulu (2009) explored the anaerobic degradation of phenolic compounds, including 2-chloro-5-methylphenol, in lab-scale hybrid up-flow anaerobic sludge blanket reactors. The study assessed the feasibility of degrading specific EPA-listed phenolic compounds under thermophilic conditions and observed the efficiency of biodegradation through various monitoring parameters. This research is significant in understanding the degradation pathways and treatment of toxic phenolic pollutants (Sreekanth, Sivaramakrishna, Himabindu, & Anjaneyulu, 2009).

Safety and Hazards

The safety information for 2-Chloro-5-fluoro-4-methylphenol includes several hazard statements such as H302, H315, H318, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The precautionary statements include measures such as avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and ensuring adequate ventilation .

properties

IUPAC Name

2-chloro-5-fluoro-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO/c1-4-2-5(8)7(10)3-6(4)9/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGLIMOXKGUPYET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-fluoro-4-methylphenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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